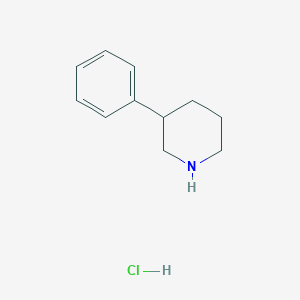

3-Phenylpiperidine Hydrochloride

Description

Properties

IUPAC Name |

3-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVMJYYCFLIGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589603 | |

| Record name | 3-Phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19509-09-2 | |

| Record name | 3-Phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The 3-Phenylpiperidine Scaffold: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpiperidine hydrochloride serves as a foundational chemical scaffold in the development of a diverse range of pharmacologically active agents. While the compound itself is primarily considered a key synthetic intermediate, its structural motif is integral to the mechanism of action of numerous derivatives that exhibit significant effects on the central nervous system. This technical guide elucidates the mechanism of action of the 3-phenylpiperidine core by examining the pharmacological profiles of its most well-characterized derivatives. The primary targets for these compounds are dopamine and serotonin receptors, with some derivatives also showing affinity for opioid receptors. This document will provide an in-depth analysis of the interactions of these derivatives with their target receptors, present quantitative binding and functional data, detail the experimental protocols used to obtain this data, and visualize the relevant signaling pathways and experimental workflows.

Core Pharmacological Profile: Modulation of Dopaminergic and Serotonergic Systems

The 3-phenylpiperidine structure is a privileged scaffold for targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. The orientation of the phenyl group and the substitutions on the piperidine nitrogen are key determinants of receptor affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).

Dopaminergic Activity

A significant number of 3-phenylpiperidine derivatives exhibit high affinity for dopamine receptors, especially the D2 and D3 subtypes. These receptors are crucial in regulating motor control, motivation, and cognition. Many derivatives act as partial agonists or antagonists at presynaptic D2 autoreceptors, which function to inhibit the synthesis and release of dopamine. By modulating these autoreceptors, 3-phenylpiperidine derivatives can stabilize dopaminergic neurotransmission.

One notable derivative, OSU-6162 , acts as a partial agonist at dopamine D2 receptors.[1] This "dopamine stabilizer" effect is characterized by the ability to attenuate the effects of excessive dopamine (acting as an antagonist) while enhancing dopaminergic function in states of low dopamine tone (acting as an agonist).[1] Another important derivative, 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) , also demonstrates complex interactions with the dopamine system, with its enantiomers displaying different profiles of pre- and post-synaptic D2 receptor activity.[2]

Serotonergic Activity

In addition to their dopaminergic effects, several 3-phenylpiperidine derivatives interact with serotonin receptors. OSU-6162 , for instance, is also a partial agonist at the 5-HT2A receptor.[1][3] This dual activity on both dopamine and serotonin systems is a characteristic of several atypical antipsychotic drugs and may contribute to a more favorable side-effect profile. The interplay between the dopaminergic and serotonergic systems is a key area of research in neuropsychiatric disorders, and 3-phenylpiperidine derivatives are valuable tools for probing these interactions.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of key 3-phenylpiperidine derivatives for their primary molecular targets. This data is essential for understanding the structure-activity relationships and for guiding the development of new compounds based on this scaffold.

| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| OSU-6162 | Dopamine D2 | [3H]Spiperone | Recombinant | ~436.5 | [4][5] |

| OSU-6162 | Sigma-1 | Not Specified | Not Specified | Nanomolar range | [6] |

| Pramipexole | Dopamine D2 | [3H]Spiperone | Human Striatum | 79,500 | [7] |

| Ropinirole | Dopamine D2 | [3H]Spiperone | Human Striatum | 98,700 | [7] |

| Cabergoline | Dopamine D2 | Not Specified | Human Striatum | 0.61 | [7] |

| Lisuride | Dopamine D2 | Not Specified | Human Striatum | 0.95 | [7] |

| Pergolide | Dopamine D1 | Not Specified | Human Striatum | 447 | [7] |

| α-PPP | Serotonin 5-HT2A | Not Specified | HEK293 cells | Low µM | [8] |

| 4-methyl-α-PPP | Serotonin 5-HT2A | Not Specified | HEK293 cells | Low µM | [8] |

| Compound | Assay | Receptor | Emax (% of Dopamine) | EC50 (nM) | Reference |

| OSU-6162 | [35S]GTPγS binding | Dopamine D2 | 54.3% | Low-affinity | [4][5] |

| ACR16 | [35S]GTPγS binding | Dopamine D2 | 10.2% | Low-affinity | [4][5] |

| (-)-OSU-6162 | Functional Assays | 5-HT2A | Medium intrinsic activity partial agonist | Not Specified | [9] |

| (+)-OSU-6162 | Functional Assays | 5-HT2A | Higher efficacy than (-)-enantiomer | Not Specified | [9] |

Signaling Pathways

The pharmacological effects of 3-phenylpiperidine derivatives are mediated through their interaction with specific GPCR signaling cascades. The following diagrams illustrate the canonical signaling pathways for the dopamine D2 autoreceptor and the µ-opioid receptor, two of the primary targets of this compound class.

Caption: Dopamine D2 Autoreceptor Signaling Pathway.

Caption: µ-Opioid Receptor Signaling Pathway.

Experimental Protocols

The characterization of 3-phenylpiperidine derivatives relies on a suite of in vitro pharmacological assays. The following sections provide detailed methodologies for two of the most critical experiments: radioligand binding assays and [35S]GTPγS functional assays.

Radioligand Binding Assay for Dopamine Receptors

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for dopamine receptors.[10][11]

1. Membrane Preparation:

-

Harvest cells stably expressing the dopamine receptor subtype of interest or dissect tissue rich in the receptor (e.g., striatum).

-

Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]Spiperone for D2/D3 receptors, typically at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of a known, non-labeled competitor (e.g., 10 µM haloperidol) to saturate all specific binding sites.

-

Competitive Binding: Add membrane preparation, the radioligand, and serial dilutions of the 3-phenylpiperidine test compound.

-

Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

3. Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

For the competitive binding wells, express the bound radioactivity as a percentage of the specific binding in the absence of the competitor.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Experimental Workflow for Radioligand Binding Assay.

[35S]GTPγS Functional Assay

This functional assay measures the ability of a compound to activate a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein.[12]

1. Membrane Preparation:

-

Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.

2. Assay Reaction:

-

In a 96-well plate, set up triplicate wells for basal activity, agonist-stimulated activity, and antagonist inhibition.

-

Prepare an assay buffer containing GDP (to ensure a pool of inactive G-proteins), MgCl2, and NaCl. The optimal concentrations of these components may need to be determined empirically.

-

Basal Activity: Add membrane preparation and assay buffer.

-

Agonist-stimulated Activity: Add membrane preparation, assay buffer, and serial dilutions of the 3-phenylpiperidine test compound (to determine its agonist properties).

-

Antagonist Inhibition: Add membrane preparation, a fixed concentration of a known agonist, and serial dilutions of the 3-phenylpiperidine test compound (to determine its antagonist properties).

-

Initiate the reaction by adding [35S]GTPγS to all wells.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

3. Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and quantify the bound radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

For agonist activity, subtract the basal [35S]GTPγS binding from the binding observed at each concentration of the test compound to determine the stimulated binding.

-

Plot the stimulated binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist.

-

For antagonist activity, plot the percentage of inhibition of the agonist-stimulated response against the logarithm of the test compound concentration to determine the IC50, from which the Kb (antagonist dissociation constant) can be calculated.

Caption: Experimental Workflow for [35S]GTPγS Binding Assay.

Conclusion

The this compound scaffold is a versatile starting point for the development of centrally acting drugs. Its mechanism of action is best understood by examining the pharmacological profiles of its derivatives, which primarily target dopamine and serotonin receptors. These compounds exhibit a range of activities, from partial agonism to antagonism, and their ability to modulate dopaminergic and serotonergic neurotransmission underscores their therapeutic potential in a variety of neuropsychiatric disorders. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this important class of compounds. The continued exploration of the structure-activity relationships within the 3-phenylpiperidine series holds significant promise for the discovery of novel and improved therapeutics.

References

- 1. OSU-6162 - Wikipedia [en.wikipedia.org]

- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of the actions of the novel dopamine receptor-directed compounds (S)-OSU6162 and ACR16 at the D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The dopamine stabilizers ACR16 and (-)-OSU6162 display nanomolar affinities at the σ-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The synthetic cathinone psychostimulant α‐PPP antagonizes serotonin 5‐HT2A receptors: In vitro and in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. II. In vitro evidence that (-)-OSU6162 and (+)-OSU6162 produce their behavioral effects through 5-HT2A serotonin and D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

The Pharmacology of 3-Phenylpiperidine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of pharmacologically active compounds. Its derivatives have shown significant activity at various central nervous system targets, most notably dopamine, opioid, and sigma receptors. This guide provides an in-depth technical overview of the pharmacology of 3-phenylpiperidine derivatives, focusing on their interactions with these key receptor systems. It includes quantitative binding data, detailed experimental protocols for their evaluation, and visualizations of the associated signaling pathways and experimental workflows.

Core Pharmacological Targets and Structure-Activity Relationships

The pharmacological profile of 3-phenylpiperidine derivatives is heavily influenced by the nature and position of substituents on both the phenyl ring and the piperidine nitrogen. This has led to the development of compounds with varying degrees of potency and selectivity for dopamine, opioid, and sigma receptors.

Dopamine Receptor Ligands

Many 3-phenylpiperidine derivatives exhibit significant affinity for dopamine receptors, particularly the D2 and D3 subtypes. The 3-(3-hydroxyphenyl)piperidine moiety is a key pharmacophore for potent and selective dopamine autoreceptor agonists. Modifications to the N-substituent on the piperidine ring have been extensively explored to modulate activity. For instance, N-propyl, N-butyl, and N-phenethyl substitutions on 3-(3-hydroxyphenyl)piperidine have been shown to yield potent compounds. The introduction of a hydroxyl group at the 4-position of the phenyl ring can lead to a loss of selectivity for autoreceptors.

Opioid Receptor Ligands

The 3-phenylpiperidine core is also a key component of potent opioid receptor ligands. The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a well-established pharmacophore for mu (μ), kappa (κ), and delta (δ) opioid receptor antagonists. The position of the hydroxyl group on the phenyl ring is critical, with the 3-position being optimal for opioid activity. Furthermore, replacement of the phenolic hydroxyl group with carbamates or carboxamides can yield analogs with high affinity for opioid receptors. Some derivatives, such as certain 3-methyl-4-(N-phenylamido)piperidines, have demonstrated exceptionally high analgesic potency, in some cases thousands of times more potent than morphine.

Sigma Receptor Ligands

A growing body of research has focused on 3-phenylpiperidine derivatives as high-affinity ligands for sigma receptors (σ1 and σ2). These compounds often feature an N-arylalkyl substituent. For example, N-benzyl and N-phenylpropyl analogs of 4-cyano-4-phenylpiperidine have shown high affinity and selectivity for the σ1 receptor. The nature of the substituent on the piperidine nitrogen and the substitution pattern on the phenyl ring are critical determinants of both affinity and selectivity for the sigma receptor subtypes.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki values) of representative 3-phenylpiperidine derivatives for dopamine, opioid, and sigma receptors. Lower Ki values indicate higher binding affinity.

| Compound | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | Reference(s) |

| 3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP) | ~50 | ~10 | [1] |

| Aripiprazole Analog (Compound 6) | < 0.3 | > 15 | [2] |

| Aripiprazole Analog (Compound 7) | < 0.3 | > 15 | [2] |

| Compound | Mu-Opioid Ki (nM) | Kappa-Opioid Ki (nM) | Delta-Opioid Ki (nM) | Reference(s) |

| trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine analog (AT-076) | 1.67 | 1.14 | 19.6 | |

| Fentanyl | 1.2 - 1.4 | - | - | [3] |

| Carfentanil | 0.22 | - | - | [3] |

| Compound | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Reference(s) |

| N-Benzyl-4-cyano-4-phenylpiperidine (Compound 7) | 0.41 | 656 | |

| N-Phenylpropyl-4-cyano-4-phenylpiperidine (Compound 9) | 0.38 | 46 | |

| 12c (Trifluoromethyl indazole analog) | 0.7 | - | [4] |

Experimental Protocols

Detailed methodologies for key experiments cited in the pharmacological evaluation of 3-phenylpiperidine derivatives are provided below.

Radioligand Binding Assay for Dopamine Receptors

This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for dopamine D2 or D3 receptors.

Materials:

-

Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293) stably expressing human recombinant dopamine D2 or D3 receptors.

-

Radioligand: [3H]Spiperone or another suitable high-affinity radiolabeled antagonist.

-

Non-specific Ligand: Haloperidol or sulpiride (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the target receptor in cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Assay buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

A range of concentrations of the unlabeled test compound.

-

For non-specific binding wells, add the non-specific ligand.

-

Membrane preparation (typically 10-50 µg of protein per well).

-

-

Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

-

Place the dried filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

GTPγS Binding Assay for Opioid Receptor Functional Activity

This assay measures the functional activation of G-protein coupled opioid receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist.

Materials:

-

Membrane Preparations: From cells expressing the opioid receptor of interest (e.g., CHO cells expressing human mu-opioid receptor).

-

Radioligand: [35S]GTPγS.

-

Agonist: The test compound.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 3 mM MgCl2, 0.2 mM EGTA.

-

GDP: Guanosine diphosphate (typically 10-30 µM final concentration).

-

Non-specific binding: Unlabeled GTPγS (10 µM final concentration).

Procedure:

-

Assay Setup:

-

In microcentrifuge tubes or a 96-well plate, add:

-

Membrane preparation (5-20 µg of protein).

-

A range of concentrations of the agonist test compound.

-

GDP solution.

-

-

Pre-incubate for 15-30 minutes at 30°C.

-

-

Initiation of Reaction:

-

Add [35S]GTPγS (typically 0.05-0.1 nM final concentration) to initiate the binding reaction.

-

Incubate for 60 minutes at 30°C.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) under vacuum.

-

Wash the filters rapidly with ice-cold wash buffer.

-

-

Quantification:

-

Measure the filter-bound radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Plot the specific [35S]GTPγS binding (total binding minus non-specific binding) against the agonist concentration.

-

Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values from the concentration-response curve using non-linear regression.

-

Acetic Acid-Induced Writhing Test in Mice

This is a common in vivo model for assessing the analgesic activity of compounds against visceral pain.

Materials:

-

Animals: Male or female Swiss albino mice (20-30 g).

-

Test Compound: Dissolved or suspended in a suitable vehicle.

-

Standard Drug: A known analgesic like morphine or diclofenac sodium.

-

Writhing Agent: 0.6-1% acetic acid solution in distilled water.

-

Vehicle: The solvent used for the test compound (e.g., saline, DMSO).

-

Observation Chambers: Transparent boxes.

Procedure:

-

Acclimatization and Grouping:

-

Acclimatize the mice to the laboratory environment for at least one hour before the experiment.

-

Divide the animals into groups (e.g., vehicle control, standard drug, and different doses of the test compound), with at least 5-6 animals per group.

-

-

Drug Administration:

-

Administer the test compound, standard drug, or vehicle to the respective groups, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

Allow for a pre-treatment period (e.g., 30 minutes for i.p., 60 minutes for p.o.) for drug absorption.

-

-

Induction of Writhing:

-

Inject 0.1 mL/10 g body weight of the acetic acid solution intraperitoneally to each mouse.

-

-

Observation:

-

Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

-

After a latency period of about 5 minutes, start counting the number of writhes (a characteristic stretching behavior including abdominal constriction and extension of the hind limbs) for a defined period, typically 10-20 minutes.

-

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group using the formula:

-

% Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100.

-

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Hot Plate Test in Rodents

This test is used to evaluate the central analgesic activity of compounds by measuring the reaction time of the animal to a thermal stimulus.

Materials:

-

Animals: Mice or rats.

-

Hot Plate Apparatus: A device with a heated metal surface maintained at a constant temperature (typically 52-55°C).

-

Test Compound and Vehicle.

-

Standard Drug: A centrally acting analgesic like morphine.

Procedure:

-

Acclimatization and Baseline Measurement:

-

Acclimatize the animals to the testing room.

-

Gently place each animal on the hot plate and start a timer.

-

Record the latency to the first sign of nociception, which can be licking a hind paw, flicking a hind paw, or jumping.

-

To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) is set, and if the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency. This is the baseline latency.

-

-

Drug Administration:

-

Administer the test compound, standard drug, or vehicle to the animals.

-

-

Post-Treatment Measurement:

-

At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their reaction latencies as described above.

-

-

Data Analysis:

-

Calculate the mean reaction latency for each group at each time point.

-

The analgesic effect can be expressed as the increase in latency time compared to the baseline or as the percentage of the maximum possible effect (%MPE), calculated as:

-

%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

-

-

Analyze the data for statistical significance.

-

Signaling Pathways and Experimental Workflows

The pharmacological effects of 3-phenylpiperidine derivatives are mediated through complex intracellular signaling cascades initiated by their binding to specific receptors. The following diagrams, generated using the DOT language, illustrate these pathways and the general workflows of the key experiments.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors. D2 receptors can also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein independent signaling.

Caption: Dopamine D2 Receptor Signaling Pathway.

Mu-Opioid Receptor Signaling Pathway

Similar to D2 receptors, mu-opioid receptors are Gi/o-coupled GPCRs. Their activation inhibits adenylyl cyclase and also leads to the modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effects of opioid agonists. The β-arrestin pathway is also critically involved in mu-opioid receptor regulation and has been implicated in some of the adverse effects of opioids.

References

The Cornerstone of Neuromodulation: An In-depth Technical Guide to the Structure-Activity Relationship of 3-Phenylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylpiperidine scaffold is a privileged motif in medicinal chemistry, serving as the foundational structure for a multitude of neurologically active agents. Its inherent conformational flexibility and the strategic positioning of its phenyl and piperidine rings allow for nuanced interactions with a variety of biological targets, most notably dopamine and opioid receptors. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-phenylpiperidine hydrochloride and its derivatives, offering a detailed exploration of the chemical modifications that govern their pharmacological profiles. Through a synthesis of quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to equip researchers with the foundational knowledge to navigate the intricate landscape of 3-phenylpiperidine-based drug discovery.

Core Structure-Activity Relationships: Dopamine Receptor Ligands

The 3-phenylpiperidine core is a well-established pharmacophore for dopamine receptor ligands, with modifications to both the phenyl and piperidine moieties dramatically influencing affinity and selectivity for D1-like and D2-like receptor subtypes.

Phenyl Ring Substitutions

The nature and position of substituents on the phenyl ring are critical determinants of dopamine receptor activity. A key finding in early SAR studies was the profound impact of a hydroxyl group at the meta-position.

-

3'-Hydroxyl Group: The presence of a hydroxyl group at the 3-position of the phenyl ring is often indispensable for high-potency and selective dopamine autoreceptor agonists.[1] This feature is believed to mimic the catechol moiety of dopamine, facilitating crucial hydrogen bonding interactions within the receptor binding pocket.

-

Other Phenyl Substitutions: Introduction of a second hydroxyl group at the 4-position of the aromatic ring can lead to a loss of selectivity for dopamine autoreceptors, although dopaminergic activity may be retained.[1] Halogenation or the introduction of other small electron-withdrawing or donating groups can modulate potency and selectivity, though often with less dramatic effects than the 3'-hydroxyl group.

Piperidine Ring Substitutions

Modifications to the piperidine nitrogen and the ring itself provide another avenue for tuning the pharmacological properties of 3-phenylpiperidine derivatives.

-

N-Substitution: The substituent on the piperidine nitrogen plays a pivotal role in determining agonist versus antagonist activity and selectivity. For 3-(3-hydroxyphenyl)piperidine derivatives, N-alkylation with short to medium-length alkyl chains (e.g., n-propyl, n-butyl) is often optimal for dopamine autoreceptor agonist activity.[1] Larger or more complex N-substituents can shift the profile towards antagonism.

-

Piperidine Ring Conformation: The stereochemistry and substitution on the piperidine ring itself influence the orientation of the phenyl group and the N-substituent, thereby affecting receptor interaction. The introduction of methyl groups, for instance, can have significant, and sometimes unpredictable, effects on activity.

Quantitative SAR Data: Dopamine Receptor Ligands

The following table summarizes the binding affinities (Ki) of representative 3-phenylpiperidine derivatives for dopamine D2 and D3 receptors.

| Compound | R (N-substituent) | X (Phenyl substituent) | D2 Ki (nM) | D3 Ki (nM) |

| 1 | H | 3-OH | - | - |

| 2 | n-Pr | 3-OH | - | - |

| 3 | n-Bu | 3-OH | - | - |

| 4 | Phenethyl | 3-OH | - | - |

Data to be populated from further specific literature review focusing on quantitative values.

Core Structure-Activity Relationships: Opioid Receptor Modulators

The 3-phenylpiperidine scaffold is also a versatile template for the development of potent and selective opioid receptor modulators, encompassing both agonists and antagonists across mu (µ), delta (δ), and kappa (κ) receptor subtypes, as well as the nociceptin/orphanin FQ (NOP) receptor.

Phenyl Ring and Piperidine Core Modifications

Similar to dopamine receptor ligands, the substitution pattern on the phenyl ring is a key determinant of opioid receptor activity.

-

3'-Hydroxyl Group: A hydroxyl group at the 3-position of the phenyl ring is a common feature in many potent opioid ligands, mimicking the phenolic hydroxyl of morphine and facilitating critical interactions with the opioid receptor binding pocket.[2]

-

4-Position Substitutions: Modifications at the 4-position of the piperidine ring have led to the development of highly potent analgesics. For instance, the introduction of an N-phenylamido group at this position is a hallmark of the fentanyl class of opioids.[3]

-

3-Methyl Group: The addition of a methyl group at the 3-position of the piperidine ring has been shown to enhance the analgesic potency of certain 4-phenylpiperidine derivatives.[3]

N-Substituent Variations

The N-substituent on the piperidine ring is a crucial modulator of efficacy (agonist vs. antagonist) and receptor selectivity.

-

Agonists: N-phenethyl and related N-aralkyl substituents are often associated with potent µ-opioid agonist activity.

-

Antagonists: The presence of N-allyl or N-cyclopropylmethyl groups, as seen in naloxone and naltrexone, can confer antagonist properties. However, in the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, even an N-methyl group can result in pure opioid antagonism.[4]

Quantitative SAR Data: Opioid Receptor Ligands

The following table summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of representative 3-phenylpiperidine derivatives at opioid receptors.

| Compound | R1 (N-substituent) | R2 (Piperidine C3) | R3 (Piperidine C4) | µ-OR Ki (nM) | µ-OR EC50 (nM) |

| Fentanyl Analogue (cis-42) | 2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | CH3 | N-(2-fluorophenyl)methoxyacetamido | - | - |

| MOR Agonist (23) | - | (dimethylamino)methyl | 4-(3-hydroxyphenyl)-4-ol | 0.0034 | 0.68 |

| Opioid Antagonist (LY255582 analog) | - | trans-CH3 | trans-CH3, 4-(3-hydroxyphenyl) | - | - |

Data to be populated from further specific literature review focusing on quantitative values. Note: The structures of these compounds are more complex than the simple 3-phenylpiperidine core.

Experimental Protocols

The characterization of 3-phenylpiperidine derivatives necessitates a suite of standardized in vitro assays to determine their binding affinity and functional activity at target receptors.

Radioligand Binding Assay for Dopamine Receptors

This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of test compounds for dopamine D2/D3 receptors.

Materials:

-

Membrane Preparation: Crude membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing human recombinant dopamine D2 or D3 receptors.

-

Radioligand: [³H]Spiperone or [³H]N-methylspiperone.

-

Non-specific Ligand: Haloperidol or sulpiride (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

-

Test Compounds: Serial dilutions of 3-phenylpiperidine derivatives.

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific ligand in assay buffer.

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer, using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay for Opioid Receptors

This assay measures the functional activity of compounds by quantifying their ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. This protocol is for determining agonist activity at the µ-opioid receptor.

Materials:

-

Membrane Preparation: Membranes from cells expressing the µ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: 10 µM final concentration.

-

Test Compounds: Serial dilutions of 3-phenylpiperidine derivatives.

Procedure:

-

Pre-incubation: Pre-incubate the membranes with the test compounds for 15 minutes at 30°C in the assay buffer containing GDP.

-

Stimulation: Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate for 60 minutes at 30°C.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Quantify the filter-bound radioactivity.

-

Data Analysis: Determine the EC50 and Emax values from the dose-response curves to characterize the potency and efficacy of the agonist.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable for conceptualizing the complex relationships in SAR studies and for outlining experimental procedures. The following diagrams are generated using the DOT language.

Caption: SAR of 3-Phenylpiperidine at Dopamine Receptors.

Caption: Radioligand Binding Assay Workflow.

Caption: Opioid Agonist Signaling Pathway.

Conclusion

The this compound scaffold represents a remarkably fruitful starting point for the design of novel therapeutics targeting the central nervous system. The structure-activity relationships discussed herein underscore the critical interplay of steric and electronic factors in dictating the affinity, selectivity, and functional activity of these compounds at dopamine and opioid receptors. A thorough understanding of these SAR principles, coupled with robust experimental validation using the detailed protocols provided, is essential for the rational design of next-generation neuromodulatory agents with improved efficacy and safety profiles. This guide serves as a foundational resource to aid researchers in this endeavor, facilitating the continued exploration and exploitation of this versatile chemical scaffold.

References

The 3-Phenylpiperidine Scaffold: A Versatile Core for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-phenylpiperidine motif is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents. Its inherent conformational flexibility, coupled with the ability to introduce diverse substituents at both the phenyl ring and the piperidine nitrogen, allows for the fine-tuning of pharmacological activity across a wide range of biological targets. This versatility has rendered the 3-phenylpiperidine core a cornerstone in the development of drugs targeting the central nervous system (CNS), as well as therapies for cancer and other conditions. This technical guide provides a comprehensive overview of the 3-phenylpiperidine scaffold, encompassing its synthesis, key pharmacological applications, and the underlying mechanisms of action of its derivatives.

Synthesis of the 3-Phenylpiperidine Scaffold

The synthesis of the 3-phenylpiperidine core can be achieved through various synthetic routes, with a significant focus on stereoselective methods to access specific enantiomers, which often exhibit distinct pharmacological profiles.

General Synthetic Strategies

A common approach to the synthesis of 3-phenylpiperidine involves the use of a protected 3-piperidone as a starting material. The synthesis can proceed through a Grignard reaction with a phenylmagnesium halide, followed by an elimination reaction and subsequent hydrogenation. Chiral resolution is then often employed to separate the enantiomers.[1]

An alternative strategy utilizes a chemo-enzymatic cascade. This method can involve the chemical reduction of a substituted pyridine to a tetrahydropyridine, followed by a one-pot, two-enzyme cascade using an amine oxidase and an ene-imine reductase to yield stereo-enriched 3-substituted piperidines. This approach has been successfully applied to the synthesis of key intermediates for the PARP inhibitor, Niraparib.

Experimental Protocol: Chiral Synthesis of (R)- and (S)-3-Phenylpiperidine

The following protocol outlines a general method for the chiral resolution of racemic 3-phenylpiperidine using a chiral acid.

Materials:

-

Racemic 3-phenylpiperidine

-

Chiral resolving agent (e.g., L-tartaric acid or D-tartaric acid)

-

Solvent (e.g., methanol, ethanol, or isopropanol)

-

Base (e.g., sodium hydroxide)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve racemic 3-phenylpiperidine in a suitable solvent.

-

Add a solution of the chiral resolving agent (e.g., L-tartaric acid for the resolution of the (S)-enantiomer) in the same solvent.

-

Stir the mixture to allow for the formation of diastereomeric salts.

-

Isolate the less soluble diastereomeric salt by filtration.

-

Recrystallize the salt from a suitable solvent to improve diastereomeric purity.

-

Treat the purified diastereomeric salt with a base (e.g., aqueous sodium hydroxide) to liberate the free chiral amine.

-

Extract the chiral 3-phenylpiperidine into an organic solvent.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched 3-phenylpiperidine.

Pharmacological Applications of the 3-Phenylpiperidine Scaffold

The 3-phenylpiperidine scaffold has been successfully employed to develop ligands for a variety of biological targets, including dopamine transporters, opioid receptors, and sigma receptors.

Dopamine Transporter (DAT) Ligands

The dopamine transporter is a key regulator of dopaminergic neurotransmission and a target for drugs used to treat conditions such as ADHD and depression. Several 3-phenylpiperidine derivatives have been developed as potent and selective DAT ligands.

| Compound | Target | IC50 (nM) | Reference |

| (+)-3-PPP | Dopamine Autoreceptors | - | [2] |

| (-)-3-PPP | Dopamine Autoreceptors | - | [2] |

| OSU-6162 | Dopamine D2 Receptor | - | [3] |

Dopamine transporters are responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating dopaminergic signaling. The activity of DAT is modulated by various intracellular signaling pathways, including those involving protein kinase C (PKC) and protein kinase A (PKA).

Dopamine Transporter Signaling Pathway

This protocol describes a method for determining the binding affinity of a test compound for the dopamine transporter using a radiolabeled ligand.[4][5]

Materials:

-

Membrane preparation from cells expressing DAT (e.g., HEK293 cells) or from brain tissue rich in DAT (e.g., rat striatum).

-

Radioligand (e.g., [³H]WIN 35,428).

-

Test compound (unlabeled).

-

Non-specific binding control (e.g., cocaine or a high concentration of the unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the membrane preparation, radioligand, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

-

Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Opioid Receptor Modulators

The 3-phenylpiperidine scaffold is a key component of several potent opioid receptor modulators, including analgesics. These compounds primarily target the mu-opioid receptor (MOR).

| Compound | Target | Ki (nM) | Efficacy | Reference |

| Fentanyl | Mu-Opioid Receptor | - | Agonist | [6] |

| Remifentanil | Mu-Opioid Receptor | - | Agonist | [7] |

Upon agonist binding, the mu-opioid receptor, a G-protein coupled receptor (GPCR), activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in a reduction in neuronal excitability and neurotransmitter release.[8][9]

Mu-Opioid Receptor Signaling Pathway

This assay measures the functional activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.[6][10][11]

Materials:

-

Membrane preparation from cells expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (agonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, GDP, and the test compound at various concentrations.

-

Incubate the plate to allow for G-protein activation and [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to determine the EC50 and Emax values.

Sigma Receptor Ligands

Sigma receptors, particularly the sigma-1 subtype, are intracellular chaperone proteins involved in a variety of cellular functions. The 3-phenylpiperidine scaffold has been utilized to develop ligands with high affinity for sigma receptors, which have potential applications in the treatment of neurological disorders and cancer.

| Compound | Target | Ki (nM) | Reference |

| (+)-Pentazocine | Sigma-1 Receptor | - | [12] |

| Haloperidol | Sigma-1 & Sigma-2 Receptors | - | [12] |

| PRE-084 | Sigma-1 Receptor | - | [13] |

The sigma-1 receptor is located at the endoplasmic reticulum-mitochondrion interface and acts as a chaperone protein. Upon ligand binding or cellular stress, it can translocate and interact with various ion channels and signaling proteins, thereby modulating intracellular calcium signaling and other cellular processes.[14][15][16]

References

- 1. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 2. Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OSU 6162 - AdisInsight [adisinsight.springer.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. GTPγS-Autoradiography for Studies of Opioid Receptor Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the mode of action of 3-(3-hydroxyphenyl)-N-n-propylpiperidine, 3-PPP, and its enantiomers. With particular reference to dopaminergic mechanisms in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 15. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Phenylpiperidine Hydrochloride (CAS Number: 19509-09-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpiperidine hydrochloride, with the CAS number 19509-09-2, is a piperidine derivative that serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. Its structural motif is found in numerous molecules targeting the central nervous system, particularly as analgesics and antidepressants. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and insights into its role in modulating key biological pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and application in synthetic chemistry and drug development.

| Property | Value | Reference |

| CAS Number | 19509-09-2 | [1][2] |

| Molecular Formula | C₁₁H₁₆ClN (or C₁₁H₁₅N·HCl) | [1] |

| Molecular Weight | 197.71 g/mol | [1] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 142-147 °C | [1][2] |

| Purity | ≥ 99% (by HPLC) | [1][2] |

| Solubility | Soluble in water. | [2] |

| Storage Conditions | 0-8 °C | [1][2] |

| InChI Key | NZYBILDYPCVNMU-UHFFFAOYSA-N | [3] |

Experimental Protocols

Detailed methodologies are critical for the accurate characterization and quality control of this compound. The following sections provide protocols for key analytical experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of this compound.

Objective: To quantify the purity of a this compound sample and identify any potential impurities.

Materials and Instrumentation:

-

This compound sample

-

HPLC grade acetonitrile

-

HPLC grade water

-

Phosphoric acid

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., a gradient or isocratic elution depending on the impurity profile). A common starting point is a 45:55 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile.

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask.

-

Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in the mobile phase in a 10 mL volumetric flask.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by using the response factor of the reference standard.

Workflow for HPLC Purity Assessment

Caption: A typical workflow for the purity assessment of this compound using HPLC.

Biological Activity and Signaling Pathways

Derivatives of 3-phenylpiperidine have been investigated for their activity as partial agonists at dopamine D2 receptors.[4] The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in neurotransmission. Its signaling is complex, involving both G protein-dependent and G protein-independent pathways.

Dopamine D2 Receptor Signaling Pathway

Activation of the dopamine D2 receptor by an agonist, such as a 3-phenylpiperidine derivative, initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity.[5][6] Additionally, the D2 receptor can signal through a G protein-independent pathway involving β-arrestin, which can lead to the activation of other signaling molecules like Akt and ERK (extracellular signal-regulated kinases).[6]

Caption: Simplified signaling pathway of the Dopamine D2 receptor activated by a 3-phenylpiperidine derivative.

Synthetic Applications

This compound is a valuable intermediate in the synthesis of various pharmaceuticals, most notably potent analgesics of the fentanyl class. While the direct synthesis of fentanyl from 3-phenylpiperidine is not the primary route, the piperidine scaffold is central to its structure. A general synthetic workflow for related analgesics involves the N-alkylation of the piperidine ring followed by acylation.

Illustrative Synthetic Workflow: Towards Fentanyl-like Analgesics

The following diagram illustrates a conceptual workflow for the synthesis of a fentanyl-like analgesic, highlighting the key transformations where a 3-phenylpiperidine core could be functionalized.

Caption: A conceptual workflow for the synthesis of a fentanyl-like analgesic from 3-phenylpiperidine.

Conclusion

This compound (CAS 19509-09-2) is a compound of significant interest to the pharmaceutical and medicinal chemistry communities. Its physical and chemical properties make it a versatile synthetic intermediate, particularly for the development of centrally acting agents. The experimental protocols provided herein offer a foundation for its analytical characterization, while the elucidation of its involvement in biological pathways, such as the dopamine D2 receptor signaling cascade, underscores its potential for the design of novel therapeutics. Further research into the structure-activity relationships of its derivatives will continue to be a fruitful area of investigation for the development of next-generation analgesics and neuropsychiatric drugs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Phenylpiperidine | C11H15N | CID 107207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Therapeutic Potential of 3-Phenylpiperidine HCl and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its inherent conformational flexibility and amenability to chemical modification have allowed for the synthesis of compounds targeting a wide range of biological systems, particularly within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding and potential therapeutic applications of 3-Phenylpiperidine HCl and its derivatives, with a focus on their neuropharmacological and oncological properties.

Core Structure and Physicochemical Properties

3-Phenylpiperidine hydrochloride is a white crystalline powder with good stability and solubility, making it a versatile intermediate in pharmaceutical synthesis.[1][2] Its fundamental structure consists of a piperidine ring with a phenyl group at the 3-position. This arrangement provides a key pharmacophore that can be elaborated to achieve desired biological activities.

| Property | Value | Reference |

| CAS Number | 19509-09-2 | [1][2] |

| Molecular Formula | C₁₁H₁₅N·HCl | [1][2] |

| Molecular Weight | 197.71 g/mol | [2] |

| Melting Point | 142-147 ºC | [1][2] |

| Appearance | White crystalline powder | [1][2] |

| Purity | ≥ 99% (HPLC) | [1][2] |

Therapeutic Applications and Mechanisms of Action

Derivatives of 3-phenylpiperidine have shown significant promise in several therapeutic areas, primarily due to their ability to modulate key signaling pathways.

A prominent derivative, OSU-6162, acts as a dopamine stabilizer.[3][4] This compound exhibits a unique pharmacological profile, functioning as a partial agonist at dopamine D2 receptors.[3] Its mechanism allows it to either stimulate or inhibit dopamine-related activity depending on the baseline dopaminergic tone, suggesting its potential in treating conditions with either hypo- or hyperdopaminergic states.[4][5]

Signaling Pathway of Dopamine D2 Receptor Modulation:

Caption: Dopamine D2 Receptor Signaling Modulated by OSU-6162.

Quantitative Data for Dopamine Receptor Ligands:

| Compound | Receptor | Ki (nM) | Reference |

| OSU-6162 | D2 | - | [3] |

| 3-PPP | D2 | - | [6] |

| N-methyl-4-phenylpyridinium ion (MPP+) | DAT | 400 | [7] |

| Compound 6a | D3 | 1.4 | [8] |

| Compound 7a | 5-HT1A | 14.3 | [8] |

| GBR 12909 analogue 8a | DAT | 4.1 | [9] |

| GBR 12909 analogue 8b | DAT | 3.7 | [9] |

3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP) is another well-studied derivative that acts as a mixed sigma-1 and sigma-2 receptor agonist, in addition to its effects on dopamine D2 receptors.[6] Sigma receptors are implicated in a variety of cellular functions and are considered potential targets for treating neuropsychiatric disorders and pain.[10][11]

Signaling Pathway of Sigma-1 Receptor Modulation:

Caption: Sigma-1 Receptor Signaling Pathway.

Quantitative Data for Sigma Receptor Ligands:

| Compound | Receptor | Ki (nM) | Reference |

| (+)-3-PPP | Sigma-1 | - | [10] |

| Haloperidol | Sigma-1 | - | [12] |

| Igmesine | Sigma-1 | 39 | [10] |

Recent research has identified 3-phenylpiperidine derivatives as inhibitors of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[13] This interaction is crucial for the transcriptional activity of β-catenin, a key mediator of the canonical Wnt signaling pathway, which is often dysregulated in cancers such as colorectal cancer (CRC).[14]

Signaling Pathway of Wnt/β-Catenin Inhibition:

Caption: Wnt/β-Catenin Signaling Pathway and Inhibition.

Quantitative Data for β-Catenin/BCL9 PPI Inhibitors:

| Compound | Assay | IC50 (µM) | Ki (µM) | Reference |

| Compound 41 | FP | 0.72 | - | [13] |

| Compound 30 | AlphaScreen | - | 3.6 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols.

This assay determines the affinity of a compound for dopamine receptors.

Experimental Workflow:

Caption: Dopamine Receptor Binding Assay Workflow.

Protocol Summary:

-

Membrane Preparation: Homogenize tissue (e.g., rat striatum) or cells expressing the dopamine receptor subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Binding Assay: In a 96-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the unlabeled test compound.

-

Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound and calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[2]

This technique measures the concentration of dopamine and its metabolites in the extracellular fluid of a specific brain region in a freely moving animal.

Experimental Workflow:

Caption: In Vivo Microdialysis Experimental Workflow.

Protocol Summary:

-

Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum). Allow the animal to recover for several days.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of dopamine levels.

-

Drug Administration: Administer the test compound (e.g., OSU-6162) via a systemic route (e.g., intraperitoneal or subcutaneous injection).

-

Post-Drug Collection: Continue to collect dialysate samples for a defined period after drug administration.

-

Analysis: Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[1][15]

-

Data Normalization: Express the post-drug dopamine levels as a percentage of the baseline levels for each animal.

This is a high-throughput screening assay to identify inhibitors of the β-catenin/BCL9 interaction.

Experimental Workflow:

Caption: AlphaScreen Assay for β-Catenin/BCL9 Interaction.

Protocol Summary:

-

Reagent Preparation: Use purified, His-tagged β-catenin protein and a biotinylated peptide corresponding to the β-catenin binding domain of BCL9.

-

Assay Setup: In a 384-well plate, add the test compound at various concentrations, followed by the His-tagged β-catenin and biotinylated BCL9 peptide.

-

Bead Addition: Add streptavidin-coated donor beads and nickel chelate acceptor beads. The donor beads bind to the biotinylated BCL9, and the acceptor beads bind to the His-tagged β-catenin.

-

Incubation: Incubate the plate in the dark to allow for the binding interactions to occur.

-

Signal Detection: If β-catenin and BCL9 interact, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads at 680 nm, a singlet oxygen is generated, which diffuses to the acceptor beads, resulting in light emission at 520-620 nm.

-

Data Analysis: Inhibitors of the β-catenin/BCL9 interaction will disrupt the proximity of the beads, leading to a decrease in the AlphaScreen signal. Calculate the IC₅₀ values from the dose-response curves.[13][16]

Conclusion and Future Directions

The 3-phenylpiperidine scaffold continues to be a highly valuable platform for the discovery of novel therapeutics. Its derivatives have demonstrated significant potential in modulating key pathways in the CNS and in oncology. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic index. Further elucidation of the downstream signaling effects of these molecules will also be critical in understanding their full therapeutic potential and identifying new areas of application. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in this exciting and rapidly evolving field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. OSU-6162 - Wikipedia [en.wikipedia.org]

- 4. Arvid Carlsson’s drug candidate tried for treatment-resistant depression | University of Gothenburg [gu.se]

- 5. researchgate.net [researchgate.net]

- 6. 3-PPP - Wikipedia [en.wikipedia.org]

- 7. Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sigma receptors: potential targets for a new class of antidepressant drug - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Influence of 3-PPP, a sigma receptor ligand, on the anticonvulsive action of conventional antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Pharmacological inhibition of β-catenin/BCL9 interaction overcomes resistance to immune checkpoint blockades by modulating Treg cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Phenylpiperidine Hydrochloride for CNS and Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylpiperidine hydrochloride is a versatile chemical scaffold that serves as a cornerstone in the development of centrally acting agents. Its structural motif is present in a wide array of compounds targeting various neurotransmitter systems, making it a subject of profound interest in neuroscience research and drug discovery. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its multifaceted pharmacology with a focus on its interactions with dopamine and sigma receptor systems. Detailed experimental protocols for in vitro and in vivo studies are presented, alongside quantitative binding affinity data for key derivatives. Furthermore, this guide illustrates the intricate signaling pathways and experimental workflows associated with 3-phenylpiperidine research through detailed diagrams, offering a valuable resource for professionals in the field.

Introduction

The phenylpiperidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with a variety of G-protein coupled receptors (GPCRs) and ion channels within the central nervous system (CNS). This compound, as a fundamental representation of this class, has been instrumental in the exploration of structure-activity relationships (SAR) for compounds targeting neurological and psychiatric disorders. Its derivatives have been investigated for their potential as antipsychotics, antidepressants, and agents for treating neurodegenerative diseases. This guide delves into the core aspects of this compound, providing researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their studies.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 19509-09-2 | N/A |

| Molecular Formula | C₁₁H₁₅N·HCl | N/A |

| Molecular Weight | 197.71 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 142-147 °C | N/A |

| Solubility | Soluble in water and ethanol | N/A |

Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding 3-phenylpyridine precursor, followed by salt formation with hydrochloric acid.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of (R)-3-phenylpiperidine involves the resolution of racemic 3-phenylpiperidine using a chiral acid like D-tartaric acid. The resulting diastereomeric salt is then crystallized to isolate the desired enantiomer, which can be subsequently converted to the hydrochloride salt.

Step 1: Resolution of (±)-3-Phenylpiperidine

-

Dissolve 100 g (621.1 mmol) of racemic 3-phenylpiperidine in 50 mL of isopropanol.

-

In a separate flask, dissolve 93.16 g (622.2 mmol) of D-tartaric acid in 200 mL of isopropanol.

-

Slowly add the D-tartaric acid solution to the 3-phenylpiperidine solution with continuous stirring.

-

Continue stirring the mixture for 2 hours to allow for the formation of the tartrate salt.

-

Collect the precipitated tartrate salt by filtration.

-

Recrystallize the tartrate salt from methanol (approximately 10 L) by heating until fully dissolved, followed by slow cooling to room temperature and subsequent crystallization at -20°C for 7 days.

-

Filter the mixture to collect the white crystalline solid of (R)-3-phenylpiperidine D-tartrate.

Step 2: Conversion to Hydrochloride Salt

-

Treat the isolated (R)-3-phenylpiperidine D-tartrate with a strong base (e.g., NaOH) to liberate the free base.

-

Extract the free base with an organic solvent (e.g., diethyl ether).

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).

-

Filter and concentrate the solution to obtain the free base.

-

Dissolve the free base in a suitable solvent (e.g., diethyl ether) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

-

Collect the resulting precipitate by filtration and dry under vacuum to yield this compound.

Caption: Synthesis of 3-Phenylpiperidine HCl

Pharmacology and Mechanism of Action

While the pharmacology of this compound itself is not extensively documented, its derivatives have been shown to interact with several key CNS targets, primarily dopamine and sigma receptors. The core 3-phenylpiperidine structure is a versatile scaffold that can be modified to achieve varying degrees of affinity and selectivity for these receptors.

Dopamine Receptor Interactions

Many 3-phenylpiperidine derivatives exhibit activity at dopamine receptors, particularly the D2 subtype. They can act as agonists, partial agonists, or antagonists, depending on the substitutions on the piperidine nitrogen and the phenyl ring.

A significant area of research has focused on 3-phenylpiperidine derivatives as selective dopamine D2 autoreceptor agonists. These autoreceptors are located presynaptically and their activation leads to a decrease in the synthesis and release of dopamine. This mechanism is of therapeutic interest for conditions associated with hyperdopaminergic states, such as schizophrenia.

Caption: Dopamine D2 Autoreceptor Signaling

Sigma Receptor Interactions

The sigma (σ) receptors, comprising σ₁ and σ₂ subtypes, are intracellular chaperone proteins located at the mitochondria-associated endoplasmic reticulum membrane. They are implicated in a wide range of cellular functions, including calcium signaling, ion channel modulation, and cell survival. 3-Phenylpiperidine derivatives have been identified as potent ligands for both sigma receptor subtypes.

Activation of the σ₁ receptor by an agonist, such as certain 3-phenylpiperidine derivatives, leads to its dissociation from the binding immunoglobulin protein (BiP). The activated σ₁ receptor can then modulate the activity of various client proteins, including ion channels and other receptors, to influence downstream signaling cascades. This can result in neuroprotective and anti-amnesic effects.

Caption: Sigma-1 Receptor Signaling

Quantitative Data: Binding Affinities of 3-Phenylpiperidine Derivatives

While specific binding affinity data for this compound is limited in the public domain, numerous studies have characterized its derivatives. The following tables summarize the binding affinities (Ki, in nM) of representative 3-phenylpiperidine analogs for dopamine and sigma receptors. It is important to note that these values are for derivatives and not the parent compound itself.

Table 1: Binding Affinities for Dopamine D2 Receptors

| Compound | Modification | D2 Ki (nM) | Reference |

| 3-PPP | 3-(3-hydroxyphenyl)-N-n-propyl | Agonist/Antagonist actions | |